
Tetradecanoic-2,2-D2 acid
Overview
Description
Tetradecanoic-2,2-D2 acid (CAS 30719-21-2), also known as myristic-2,2-d2 acid, is a deuterium-labeled fatty acid with the molecular formula C₁₄H₂₆D₂O₂ and a molecular weight of 230.38 . Its structure features two deuterium atoms at the α-carbon (C-2 position), replacing hydrogen atoms. This isotopic modification makes it invaluable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard or tracer for metabolic and lipidomic research .
The compound is produced with high purity (>99%) and deuterium enrichment (≥98 atom% D) . It is commercially available in solid form (room-temperature stable) from suppliers such as Larodan and Shanghai Saikerui Bio, with pricing tiers for 100 mg, 500 mg, and 1 g quantities . Its stability under freeze-thaw cycles and benchtop conditions (86–99% recovery in algal matrix studies) underscores its reliability in analytical workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristic Acid-d2 can be synthesized through the deuteration of myristic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Myristic Acid-d2 typically involves the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity and deuterium content .
Chemical Reactions Analysis
Types of Reactions: Myristic Acid-d2 undergoes similar chemical reactions as myristic acid, including:
Oxidation: Myristic Acid-d2 can be oxidized to form myristic aldehyde and myristic alcohol.
Reduction: Reduction of Myristic Acid-d2 can yield myristyl alcohol.
Esterification: Myristic Acid-d2 can react with alcohols to form esters, such as myristyl myristate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed:
Oxidation: Myristic aldehyde and myristic alcohol.
Reduction: Myristyl alcohol.
Esterification: Myristyl myristate.
Scientific Research Applications
Myristic Acid-d2 has a wide range of applications in scientific research:
Mechanism of Action
Myristic Acid-d2 exerts its effects through various molecular targets and pathways:
Protein Lipidation: Myristic Acid-d2 is incorporated into myristoyl coenzyme A and transferred to the N-terminal glycine of certain proteins by N-myristoyltransferase.
Glucose Metabolism: Myristic Acid-d2 has been shown to increase levels of diacylglycerol kinase δ, enhancing glucose uptake in muscle cells and improving glucose tolerance in diabetic models.
Comparison with Similar Compounds
Deuterium-labeled fatty acids and their derivatives are critical tools in isotopic tracing, surfactant research, and analytical chemistry. Below, Tetradecanoic-2,2-D2 acid is compared to structurally and functionally related compounds.
Deuterated Fatty Acids of Varying Chain Lengths
Deuterated α-fatty acids with shorter or longer carbon chains share similar applications but differ in physicochemical properties and analytical utility.
Key Findings :
- Chain Length Effects: Longer-chain deuterated acids (e.g., eicosanoic-2,2-D2) exhibit higher hydrophobicity, influencing chromatographic retention times in GC-MS and HPLC .
- Isotope Effects : Deuterium substitution minimally alters chemical reactivity but significantly reduces metabolic degradation rates in vivo, enhancing tracer accuracy .
Deuterated Salts and Derivatives
Deuterated fatty acid salts are used in surfactant and colloid science. For example:
Research Insights :
- Potassium Tetradecanoate-2,2-d2 demonstrates altered critical micelle concentrations (CMCs) compared to non-deuterated analogs, highlighting isotope effects on self-assembly .
- Multi-isotope labels (e.g., ¹³C and D) in sodium palmitate enable dual tracking of carbon flux and hydrogen exchange in metabolic pathways .
Analytical Performance in GC-MS and Stability
Studies comparing deuterated fatty acids in GC-MS workflows reveal:
- Recovery Rates: this compound and analogs like pentadecanoic-2,2-d2 acid show >85% recovery in algal lipid extracts after 24-hour benchtop exposure, outperforming non-deuterated standards .
- Stability : Freeze-thaw cycles (3×) cause <10% degradation in deuterated acids, ensuring reproducibility in long-term studies .
Research and Commercial Landscape
- Suppliers : Major sources include Larodan (Sweden), Shanghai Saikerui Bio (China), and CymitQuimica (Spain), with prices ranging from €94/10 mg to €501/1 g .
- Emerging Applications : Use in neurodegenerative disease research (e.g., deuterated lipid tracking in myelin synthesis) and drug delivery systems (e.g., deuterated surfactants) .
Biological Activity
Tetradecanoic-2,2-D2 acid, commonly known as myristic acid-d2, is a deuterated form of myristic acid, a saturated fatty acid found in various natural sources such as nutmeg, coconut oil, and palm oil. This compound has garnered attention for its biological activity, particularly in relation to its interactions with enzymes and its effects on cellular processes.
- Molecular Formula: C14H28O2
- Molecular Weight: 228.3709 g/mol
- CAS Number: 30719-21-2
This compound primarily interacts with various enzymes and biomolecules within the body. Notably, it inhibits the enzyme carboxylesterase (EC 3.1.1.1), which is crucial for the hydrolysis of carboxylic ester compounds. This inhibition can lead to significant alterations in metabolic pathways and cellular functions.
Biochemical Pathways Affected
-
Autophagy Regulation:
- Myristic acid-d2 has been implicated in the regulation of autophagy, a vital cellular process for the degradation and recycling of cellular components. This regulation can affect overall cellular health and function.
- Anti-Virulence Properties:
Cellular Effects
The biological activity of this compound extends to various cellular effects:
- Inhibition of Biofilm Formation:
- Impact on Gene Expression:
- The compound can alter gene expression profiles related to inflammation and immune responses, potentially leading to therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | Concentration (µM) |
---|---|---|
Enzyme Inhibition | Inhibition of carboxylesterase | Not specified |
Anti-Virulence | Reduction of pyocyanin production | 40 - 1000 |
Biofilm Reduction | Significant reduction in biofilm formation | 3 |
Autophagy Regulation | Role in enhancing autophagic processes | Not specified |
Case Study: Interaction with Pseudomonas aeruginosa
A study investigated the effects of this compound on Pseudomonas aeruginosa virulence. The results indicated that at concentrations between 40 µM and 1,000 µM, the compound effectively reduced pyocyanin production by up to 58%. Additionally, it was found that co-administration with myristic acid could exacerbate damage in an animal model while this compound alone mitigated damage without affecting bacterial viability .
Q & A
Basic Research Questions
Q. How is Tetradecanoic-2,2-D2 Acid synthesized and characterized for isotopic purity in academic research?
this compound is synthesized via deuterium labeling at specific carbon positions (e.g., α-position) using acid-catalyzed exchange reactions or enzymatic methods. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuteration levels (e.g., 98% isotopic purity) and chemical structure. For instance, α-deuterated fatty acids like Dodecanoic-2,2-D2 Acid are validated using high-resolution MS to distinguish isotopic peaks and ensure minimal contamination from non-deuterated analogs .
Q. What are the primary applications of this compound as an internal standard in lipidomics?
This compound serves as a stable isotope-labeled internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for quantifying endogenous fatty acids. It compensates for matrix effects and extraction variability. For example, in algae lipid analysis, deuterated analogs like Tridecanoic-2,2-D2 Acid are spiked into samples pre-extraction to calculate recovery rates (82–90%) and normalize data against co-eluting contaminants .
Q. What storage conditions are required to maintain the stability of this compound?
Store the compound in airtight containers at –20°C to prevent deuterium loss or degradation. Stability studies on similar deuterated fatty acids (e.g., Pentadecanoic-2,2-D2 Acid) show no significant degradation over 24 hours at room temperature or after three freeze-thaw cycles, with recoveries >90% when stored under recommended conditions .
Advanced Research Questions
Q. How can researchers optimize deuteration levels to minimize interference in quantitative metabolic tracing?
Isotopic purity (>98%) is critical to avoid spectral overlap with endogenous analogs. For example, Sodium Palmitate-2,4,6,8,10,12,14,16-13C8,2,2-D2 combines 13C and 2H labeling to enhance detection specificity in tracing lipid metabolism via LC-MS. Calibration curves using dual IS (e.g., Tridecanoic-2,2-D2 Acid and Glyceryl Trihexadecanoate-2,2-D2) reduce cross-talk between labeled and unlabeled species in complex matrices .
Q. What methodological strategies mitigate matrix effects when analyzing deuterated fatty acids in biological samples?
Use matrix-matched quality controls (QCs) to assess extraction efficiency and ion suppression. For algal studies, spiking deuterated standards (e.g., Pentadecanoic-2,2-D2 Acid) pre-extraction allows recovery correction. Normalize peak areas to co-eluting IS (e.g., Tridecanoic-2,2-D2 Acid) and validate with solvent-versus-matrix calibrators to confirm linearity (R² >0.99) and precision (CV ≤20%) .
Q. How do researchers validate the absence of isotopic exchange in long-term tracer studies?
Conduct stability assays under physiological conditions (e.g., pH 7.4, 37°C) over 24–72 hours. For instance, Glyceryl Trihexadecanoate-2,2-D2 showed <5% deuterium loss in simulated gastric fluid, validated via LC-MS/MS. Parallel experiments with non-deuterated controls confirm that observed signals arise from the tracer, not artifactual exchange .
Q. What analytical challenges arise when distinguishing this compound from its non-deuterated form in low-abundance samples?
High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) with resolving power >50,000 are required to separate isotopic clusters (e.g., m/z 228.20 vs. 229.21). Limit of quantification (LLOQ) studies for similar compounds (e.g., Pentadecanoic-2,2-D2 Acid) achieve sensitivities down to 0.5 μM with signal-to-noise ratios >10:1, ensuring reliable detection in trace-level analyses .
Q. Methodological Considerations
Q. How to design a calibration protocol for deuterated fatty acids in multi-omics workflows?
- Step 1: Prepare a seven-point calibration curve (0.5–500 μM) using solvent-based standards and matrix-matched QCs.
- Step 2: Spike IS (e.g., Tridecanoic-2,2-D2 Acid) at a fixed concentration (50 μM) to correct for extraction variability.
- Step 3: Apply 1/x weighting to calibration curves to improve accuracy at lower concentrations .
Q. What statistical approaches resolve contradictions in recovery data across replicate experiments?
Use Grubbs’ test to identify outliers in recovery rates (e.g., 82–99% for Pentadecanoic-2,2-D2 Acid). If inter-assay CV exceeds 15%, re-evaluate extraction consistency or instrument drift. Normalize data to IS and report both absolute and IS-adjusted recoveries to distinguish technical variability from biological noise .
Q. Safety and Compliance
Q. What safety protocols are critical when handling deuterated fatty acids in the lab?
Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid aerosol formation during weighing. Store in ventilated cabinets away from oxidizers. Emergency procedures for spills include using absorbent pads and 70% ethanol for decontamination .
Properties
IUPAC Name |
2,2-dideuteriotetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-KLTYLHELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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